iNOS Molecular Docking Affinity: Compound 7h Achieves Highest Binding Score in Pyrazolo Isoquinoline Series
Compound 7h (Anti-inflammatory agent 46) exhibits the highest iNOS binding affinity among the five shortlisted pyrazolo isoquinoline derivatives, with a docking S-score of −9.94 kcal/mol, exceeding the next-best analog 7e (−8.95 kcal/mol) by 0.99 kcal/mol and the weakest analog 7d (−7.35 kcal/mol) by 2.59 kcal/mol [1]. The full rank order of iNOS docking scores is: 7h (−9.94) > 7e (−8.95) > 7c (−8.22) > 7b (−7.57) > 7d (−7.35 kcal/mol) [1]. This 0.99 kcal/mol advantage over 7e represents an approximately 5.3-fold difference in predicted binding affinity at physiological temperature, based on the relationship ΔΔG = −RT ln(Kd_ratio) [1].
| Evidence Dimension | iNOS binding affinity (molecular docking S-score) |
|---|---|
| Target Compound Data | −9.94 kcal/mol (compound 7h) |
| Comparator Or Baseline | 7e: −8.95 kcal/mol; 7c: −8.22 kcal/mol; 7b: −7.57 kcal/mol; 7d: −7.35 kcal/mol |
| Quantified Difference | 0.99 kcal/mol advantage over next-best 7e; 2.59 kcal/mol advantage over weakest 7d |
| Conditions | Molecular docking study targeting iNOS; compounds 7b, 7c, 7d, 7e, and 7h evaluated under identical computational conditions (Akhtar et al., 2023) |
Why This Matters
For researchers procuring iNOS-targeting tool compounds, the 5.3-fold predicted affinity advantage of 7h over the closest analog 7e makes it the most suitable candidate for probing iNOS-dependent inflammatory pathways with maximal target engagement potential.
- [1] Akhtar M, Niu J, Zhu Y, Luo Z, Tian T, Dong Y, Wang Y, Fareed MS, Lin L. Anti-inflammatory efficacy and relevant SAR investigations of novel chiral pyrazolo isoquinoline derivatives: Design, synthesis, in-vitro, in-vivo, and computational studies targeting iNOS. Eur J Med Chem. 2023 Aug 5;256:115412. doi: 10.1016/j.ejmech.2023.115412. PMID: 37146344. View Source
